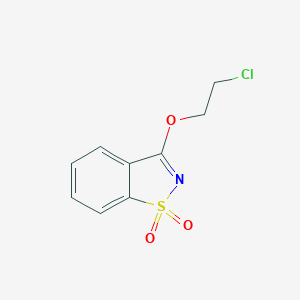

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether (CBME) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent alkylating agent that can react with DNA and other cellular components, leading to the inhibition of cell proliferation and the induction of apoptosis.

Applications De Recherche Scientifique

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has been extensively used in scientific research as a tool for studying DNA damage and repair, cell cycle regulation, and apoptosis. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has also been used to investigate the role of DNA damage in aging and neurodegenerative diseases.

Mécanisme D'action

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether exerts its cytotoxic effects by alkylating DNA at the N7 position of guanine and the N3 position of adenine. This leads to the formation of DNA adducts that interfere with DNA replication and transcription. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether also induces DNA double-strand breaks, which activate the DNA damage response pathway and trigger apoptosis. In addition, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can react with other cellular components, such as proteins and lipids, leading to oxidative stress and cell death.

Biochemical and physiological effects:

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage checkpoint activation. It also activates the p53 tumor suppressor pathway, which regulates cell cycle progression and apoptosis. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) production, leading to oxidative stress and cell death. In addition, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can affect the expression of genes involved in DNA repair, apoptosis, and cell cycle regulation.

Avantages Et Limitations Des Expériences En Laboratoire

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether is a potent and selective alkylating agent that can be used to study the effects of DNA damage on cellular processes. It is relatively easy to synthesize and purify, and its purity can be determined by HPLC or GC-MS. However, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether is highly reactive and can be toxic to cells at low concentrations. It also has a short half-life in aqueous solutions, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether. One area of interest is the development of new analogs with improved pharmacological properties, such as increased stability and selectivity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether treatment. Additionally, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity. Finally, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be used to study the effects of DNA damage on aging and neurodegenerative diseases, which may lead to the development of new therapies.

Méthodes De Synthèse

The synthesis of 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether involves the reaction of 2-chloroethyl isocyanate with 1,1-dioxido-1,2-benzisothiazole in the presence of a base catalyst. The product is obtained as a yellow crystalline solid with a melting point of 98-100°C. The purity of 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Propriétés

Formule moléculaire |

C9H8ClNO3S |

|---|---|

Poids moléculaire |

245.68 g/mol |

Nom IUPAC |

3-(2-chloroethoxy)-1,2-benzothiazole 1,1-dioxide |

InChI |

InChI=1S/C9H8ClNO3S/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,5-6H2 |

Clé InChI |

CGKMDHCWSOHQCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCl |

SMILES canonique |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286431.png)

![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286432.png)

![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286434.png)

![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286435.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286437.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286439.png)

![2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286440.png)

![2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286445.png)

![2-[2-(4-phenyl-1-piperazinyl)ethyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286447.png)

![2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286448.png)

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286449.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B286451.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B286453.png)

![6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide](/img/structure/B286454.png)